4-(4-diazonioanilino)benzenediazonium;sulfate
Overview
Description
Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) is a diazonium compound characterized by the presence of two benzenediazonium groups connected by an imino bridge, with sulfate as the counterion. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) typically involves the diazotization of 4,4’-diaminobiphenyl. The process includes the following steps:
Diazotization: 4,4’-diaminobiphenyl is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Sulfate Salt: The diazonium salt is then reacted with sulfuric acid to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) is carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. These reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium groups to amines.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated biphenyl derivatives.
Coupling Reactions: Azo compounds are the major products, characterized by the presence of an azo linkage (-N=N-).
Reduction Reactions: The primary amine derivative of 4,4’-diaminobiphenyl is formed.
Scientific Research Applications
Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium groups can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules, leading to modifications that can alter their function and activity.
Comparison with Similar Compounds
Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) can be compared with other diazonium compounds such as:
Benzenediazonium chloride: Similar in reactivity but lacks the imino bridge and sulfate counterion.
Benzenediazonium tetrafluoroborate: More stable than the sulfate salt but has different solubility properties.
Benzenediazonium, 4-(phenylamino)-, sulfate (11): Contains a phenylamino group instead of an imino bridge, leading to different reactivity and applications.
The uniqueness of Benzenediazonium, 4,4’-iminobis-, sulfate (1:1) lies in its bifunctional nature, allowing it to participate in a broader range of chemical reactions and applications compared to its monofunctional counterparts.
Properties
IUPAC Name |
4-(4-diazonioanilino)benzenediazonium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5.H2O4S/c13-16-11-5-1-9(2-6-11)15-10-3-7-12(17-14)8-4-10;1-5(2,3)4/h1-8,15H;(H2,1,2,3,4)/q+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNPMMOHQMWVPP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067354 | |
Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27990-92-7 | |
Record name | Benzenediazonium, 4,4′-iminobis-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27990-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027990927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4,4'-iminobis-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-iminobisbenzenediazonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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